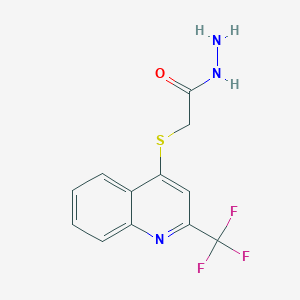

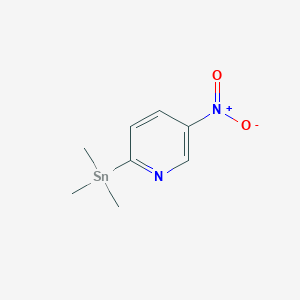

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

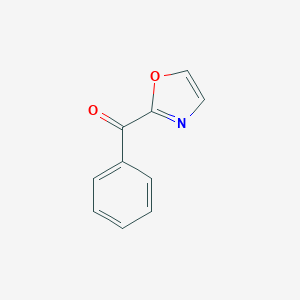

The compound “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide” is a versatile material with immense potential for scientific research. It has a molecular formula of C12H10F3N3OS and a molecular weight of 301.29 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.29 . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

A series of 2-(trifluoromethyl)quinolin-4-amine derivatives, which include “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide”, were designed and synthesized as microtubule-targeted agents (MTAs). They showed potent cytotoxicity activity against PC3, K562, and HeLa cell lines . For instance, compound 5e showed higher anti-proliferative activity against these cell lines with IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively .

Microtubule Polymerization Inhibitory Activity

The representative compound 5e was found to be a new class of tubulin inhibitors by EBI competition assay and tubulin polymerization assays . It was found to be similar to colchicine .

Cell Cycle Arrest and Apoptosis Induction

Immunofluorescence staining revealed that compound 5e apparently disrupted the tubulin network in HeLa cells . Moreover, compound 5e arrested HeLa cells at the G2/M phase and induced cell apoptosis in a dose-dependent manner .

Molecular Docking

Molecular docking results illustrated that the hydrogen bonds of represented compounds reinforced the interactions in the pocket of the colchicine binding site . This suggests that “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide” and its derivatives could be promising tubulin inhibitors for the development of anticancer agents .

Suzuki-Miyaura Couplings

This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings.

Structural Optimization Strategy

The compound “2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide” and its derivatives were designed and synthesized through a structural optimization strategy . This strategy could be used to develop more potent antitumor agents .

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBRUAHELAGQKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380667 |

Source

|

| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide | |

CAS RN |

175203-43-7 |

Source

|

| Record name | 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)